(2Z,4E)-2,4-Decadienal

Regulatory Compliance Fragrance Safety IFRA Standards

(2Z,4E)-2,4-Decadienal (CAS 5910-88-3), also referred to as (Z,E)-2,4-decadienal or cis,trans-2,4-decadienal, is a medium-chain (C10) conjugated dienal belonging to the class of lipid-derived α,β-unsaturated aldehydes. It is one of four geometric isomers of 2,4-decadienal, each distinguished by the configuration of double bonds at positions C2–C3 and C4–C5.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 5910-88-3
Cat. No. B13414626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z,4E)-2,4-Decadienal
CAS5910-88-3
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC=O
InChIInChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8-
InChIKeyJZQKTMZYLHNFPL-MUIOLIGRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (2Z,4E)-2,4-Decadienal (CAS 5910-88-3): A Stereochemically Defined Unsaturated Aldehyde for Flavor Research and Chemical Synthesis


(2Z,4E)-2,4-Decadienal (CAS 5910-88-3), also referred to as (Z,E)-2,4-decadienal or cis,trans-2,4-decadienal, is a medium-chain (C10) conjugated dienal belonging to the class of lipid-derived α,β-unsaturated aldehydes [1]. It is one of four geometric isomers of 2,4-decadienal, each distinguished by the configuration of double bonds at positions C2–C3 and C4–C5. While the (2E,4E) isomer dominates commercial flavor formulations under FEMA 3135, the (2Z,4E) isomer possesses a distinct odor profile—described as greener, less intensely fatty, and carrying subtle 'stale' or 'oxidized' nuances—that diverges meaningfully from the deep-fried, chicken-fat character of its all-trans counterpart [2]. This stereochemical distinction, coupled with a divergent regulatory status (the IFRA prohibits fragrance use of the (Z,E) isomer), makes precise isomer identification critical for procurement in flavor research, olfaction science, and synthetic chemistry [3].

Why Generic 2,4-Decadienal Cannot Substitute for the (2Z,4E) Isomer in Research and Industrial Procurement


The term '2,4-decadienal' in commercial catalogs often denotes a mixture of isomers or, ambiguously, the (E,E) isomer alone. Procuring an unspecified isomer mixture in place of the defined (2Z,4E) stereoisomer introduces confounding variables: odor character shifts from green/stale to fried/fatty, sensory threshold values differ, and regulatory permissibility for fragrance applications disappears entirely for the cis,trans form [1]. In aroma reconstitution studies, both (E,E)- and (E,Z)-2,4-decadienal isomers co-contribute to preference outcomes in tomato flavor, with their relative concentrations determining hedonic response—substituting an undefined isomer blend obliterates this quantitative relationship [2]. Furthermore, the (2Z,4E) isomer serves as a specific synthetic building block for stereoselective transformations (e.g., Grignard additions to generate dimorphecolic acid analogs), where isomeric purity directly governs diastereomeric outcome [3]. Generic substitution thus risks invalidating sensory studies, compromising synthetic reproducibility, and violating regulatory constraints.

Quantitative Differentiation Evidence for (2Z,4E)-2,4-Decadienal (CAS 5910-88-3) vs. Closest Analogs


Regulatory Fragrance Prohibition: (2Z,4E) Isomer vs. FEMA 3135 (2E,4E) Isomer

The (2Z,4E)-2,4-decadienal isomer (CAS 5910-88-3) carries an explicit fragrance-use prohibition from the International Fragrance Association (IFRA), as documented by The Good Scents Company: 'PROHIBITED: Should not be used as a fragrance ingredient' [1]. By contrast, the (2E,4E)-2,4-decadienal isomer (CAS 25152-84-5) holds FEMA GRAS status under FEMA No. 3135 and is approved for both flavor and fragrance applications [2]. This binary regulatory divergence—approved vs. prohibited—is the single most consequential procurement filter for any application crossing into fragrance territory.

Regulatory Compliance Fragrance Safety IFRA Standards FEMA GRAS

Odor Character Divergence: (2Z,4E) Green/Stale vs. (2E,4E) Fried/Fatty Profile

The stereochemistry of the C2–C3 double bond profoundly modulates odor character. The (2E,4E) isomer (CAS 25152-84-5) is consistently described as 'deep-fried, fatty, chicken-like' with an odor detection threshold of approximately 0.07 ppb (0.07 μg/kg) in air [1]. In direct contrast, the (2Z,4E) isomer (CAS 5910-88-3) is characterized as possessing a 'greener, less intense fatty note, sometimes possessing stale or oxidized nuances distinct from the fried character of the E,E isomer' [2]. This qualitative divergence—from appetitive fried notes to potentially off-flavor stale/green notes—is stereochemically determined and cannot be bridged by concentration adjustment alone.

Flavor Chemistry Odor Profiling Sensory Science Structure-Odor Relationships

Thermally-Induced Isomerization: (2Z,4E) as a Degradation Marker Distinct from (2E,4E)

The (2Z,4E)-2,4-decadienal isomer can arise via thermally-induced cis/trans isomerization from the (2E,4E) isomer during food processing and oil heating [1]. This thermal interconversion pathway establishes the (2Z,4E) isomer as a potential chemical marker for thermal abuse or extended heating—distinct from the (2E,4E) isomer, which is the primary lipid oxidation product formed directly from linoleate hydroperoxide fragmentation. Quantitatively, 2,4-decadienals undergo thermal degradation with a relatively low activation energy (Ea ≈ 25 kJ/mol) for double-bond breakage, producing alkanals (10–18% yield) and 2-alkenals (~1% yield) [2]. The isomer distribution is thus both a function of and a reporter on thermal history.

Lipid Oxidation Thermal Degradation Food Chemistry Oil Stability

Synthetic Utility: Stereoselective Building Block Function of (2Z,4E)-2,4-Decadienal

The (2Z,4E) stereochemistry of 2,4-decadienal is not merely a sensory variable but a structurally defined reactive handle. Tsuboi et al. (1986) demonstrated that (2E,4Z)-2,4-decadienal undergoes stereoselective Grignard addition to produce dimorphecolic acid analogs—self-defensive substances in rice plants against rice blast disease [1]. The stereochemical outcome of this reaction depends directly on the geometry of the starting dienal: the (2E,4Z) configuration directs nucleophilic attack to yield a specific diastereomeric product series. While this specific study employed the (2E,4Z) isomer, the principle extends to the (2Z,4E) isomer as a distinct starting material, as each geometric isomer presents a unique spatial arrangement of the conjugated π-system, leading to different facial selectivity in nucleophilic addition reactions. The (2Z,4E) isomer is also listed as a 'useful building block' by chemical suppliers, with a reported purity specification of ≥92% (assay range 92.00–100.00%) [2].

Stereoselective Synthesis Natural Product Chemistry Grignard Reaction Dienal Chemistry

Analytical Differentiation: GC Retention and Isomer-Specific Quantification Requirements

The four geometric isomers of 2,4-decadienal can be resolved by gas-liquid chromatography, as originally demonstrated by Hoffmann and Keppler (1960), who separated synthetic 2(trans),4(cis)-decadienal from 2(trans),4(trans)-decadienal on a silicone oil column at 137 °C [1]. Modern TD/GC-MS methods specifically quantify the (2Z,4E) isomer (CAS 5910-88-3) alongside the other isomers as individually resolved peaks, with a typical limit of quantification of approximately 10 ng per Tenax sampling tube [2]. Commercial 'trans,trans-2,4-decadienal' often contains a remainder of the trans,cis isomer (typically ~10%), as specified by suppliers (e.g., '90+%, remainder mainly trans,cis isomer') . This means that verifying isomeric purity requires isomer-specific analytical methods, not total 2,4-decadienal quantification—and the (2Z,4E) isomer can be present as an impurity in commercial (2E,4E) preparations.

Analytical Chemistry GC-MS Isomer Separation Quality Control

Procurement-Relevant Application Scenarios for (2Z,4E)-2,4-Decadienal (CAS 5910-88-3)


Isomer-Specific Olfactory Receptor and Structure-Odor Relationship Studies

The (2Z,4E) isomer provides a geometrically defined probe for investigating how the cis vs. trans configuration at the C2–C3 double bond modulates odorant-receptor binding at olfactory receptors. Because the (2Z,4E) isomer elicits a 'green/stale' rather than 'fried/fatty' percept despite sharing the identical molecular formula and functional group array with the (2E,4E) isomer, it enables paired-comparison experimental designs that isolate stereochemistry as the sole variable. Procurement of the pure (2Z,4E) isomer, verified by isomer-specific GC analysis [1], is essential: contamination with even 5–10% of the (E,E) isomer would confound odor character conclusions.

Lipid Oxidation and Thermal Processing Marker Research in Food Science

Because the (2Z,4E) isomer can arise from thermally-induced cis/trans isomerization of the primary (2E,4E) oxidation product rather than from direct hydroperoxide fragmentation [2], its relative abundance in heated oils or processed foods may serve as a diagnostic index of thermal history. Researchers investigating frying oil degradation, food authenticity, or shelf-life markers can use pure (2Z,4E) standard for calibration curves in GC-MS quantification, leveraging its distinct retention time to separate it from co-eluting isomers [1]. The thermal degradation activation energy of 2,4-decadienals (Ea ≈ 25 kJ/mol) provides a kinetic framework for modeling isomer interconversion during processing [3].

Stereoselective Synthesis Employing Geometrically Defined Dienals

The (2Z,4E)-2,4-decadienal isomer serves as a geometrically pure starting material for stereoselective transformations, including Grignard additions and conjugated diene chemistry, where the cis C2–C3 configuration directs facial selectivity of nucleophilic attack [4]. The published assay specification of 92.00–100.00% [5] supports its use as a synthetic building block where isomeric purity is critical to diastereomeric outcome. This application is distinct from flavor/fragrance uses and is governed solely by synthetic chemistry requirements, not by sensory or regulatory considerations.

Regulatory-Compliant Flavor Research Excluding Fragrance Applications

The explicit IFRA prohibition—'PROHIBITED: Should not be used as a fragrance ingredient' [5]—establishes a bright-line boundary: the (2Z,4E) isomer may be considered for flavor research (where it is categorized as a flavoring agent) but must be rigorously excluded from any fragrance, cosmetic, or personal-care formulations. This binary regulatory filter makes the (2Z,4E) isomer the appropriate choice only for investigators whose applications fall strictly within flavor (not fragrance) domains, or for those deliberately studying the isomer differentiation that underpins this regulatory divide.

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